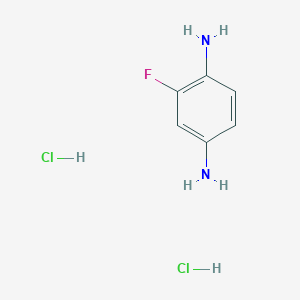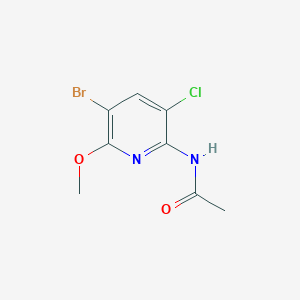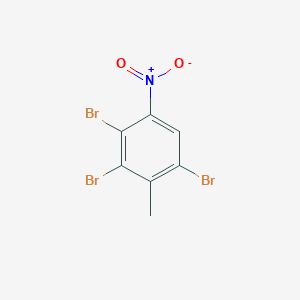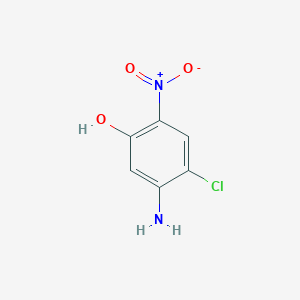
5-Amino-4-chloro-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-chloro-2-nitrophenol: is an organic compound with the molecular formula C6H5ClN2O3 . It is a derivative of phenol, characterized by the presence of amino, chloro, and nitro functional groups. This compound is typically found as an orange powder and is used in various industrial applications, including dyeing and as an intermediate in the synthesis of other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-chloro-2-nitrophenol involves several steps:
Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.
Cyclization: The 2-acetamido-4-chlorophenol undergoes cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
Nitration: The 5-chloro-2-methylbenzoxazole is nitrated using a mixed acid (concentrated nitric acid) to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
Hydrolysis and Acidification: The final step involves alkaline hydrolysis and acidification of 5-chloro-2-methyl-6-nitrobenzoxazole to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Amino-4-chloro-2-nitrophenol can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong nucleophiles like hydroxide ions under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-Amino-4-chloro-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-4-chloro-2-nitrophenol is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of other organic compounds through various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of phenolic compounds.
Industry: The compound is used in the dyeing industry for coloring textiles and leather. It is also used in the production of photographic chemicals and as a color coupler in photographic emulsions .
Mecanismo De Acción
The mechanism of action of 5-Amino-4-chloro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and amino groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
- 2-Amino-4-chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Amino-2-nitrophenol
Comparison: 5-Amino-4-chloro-2-nitrophenol is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it has distinct properties that make it suitable for specific industrial and research applications. For example, the presence of both amino and nitro groups allows for versatile chemical modifications and interactions .
Propiedades
IUPAC Name |
5-amino-4-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVFTWPXJQDTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
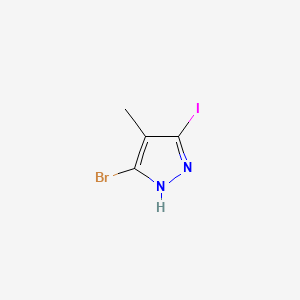
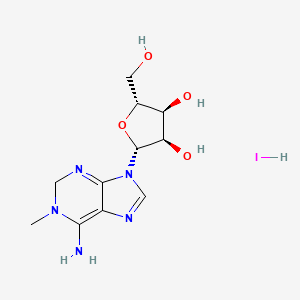
![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/structure/B8118787.png)
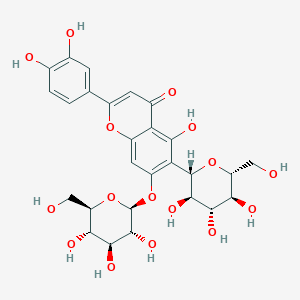
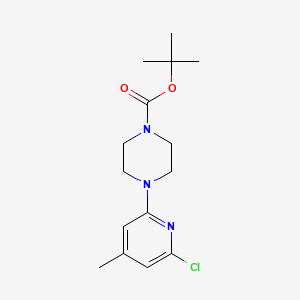
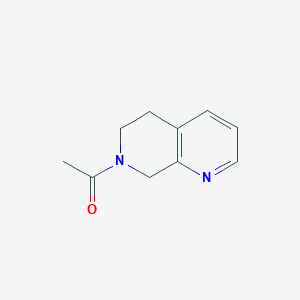
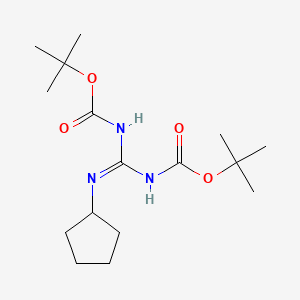
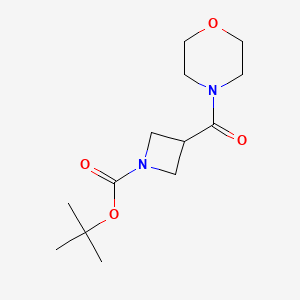
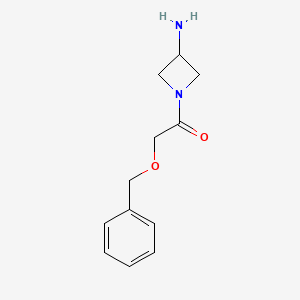
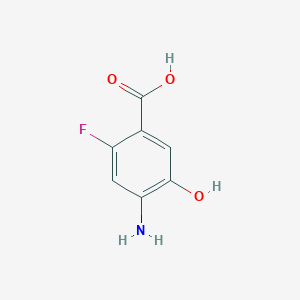
![Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate](/img/structure/B8118855.png)
